Phelligridin H
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H18O13 |
|---|---|
Molecular Weight |
622.5 g/mol |
IUPAC Name |
3-[2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-oxofuro[3,2-c]pyran-3-yl]-8,9-dihydroxypyrano[4,3-c]isochromene-1,6-dione |
InChI |
InChI=1S/C33H18O13/c34-18-5-2-13(7-20(18)36)1-4-15-9-24-29(33(42)43-15)28(30(44-24)14-3-6-19(35)21(37)8-14)26-12-25-27(32(41)46-26)16-10-22(38)23(39)11-17(16)31(40)45-25/h1-12,34-39H/b4-1+ |
InChI Key |
PGRXQKVGAJTEBU-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC3=C(C(=C(O3)C4=CC(=C(C=C4)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)C(=O)O2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC3=C(C(=C(O3)C4=CC(=C(C=C4)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)C(=O)O2)O)O |
Synonyms |
phelligridin H |
Origin of Product |
United States |
Isolation and Characterization Methodologies
Natural Occurrence and Fungal Sources
Phelligridin H is a secondary metabolite produced by specific species of fungi, primarily belonging to the family Hymenochaetaceae.
Research has identified a few key fungal species as the primary producers of this compound. These include:
Phellinus igniarius : A well-known medicinal mushroom, this species is a significant source from which this compound and other related phelligridins have been isolated. np-mrd.orgphytojournal.comnih.gov
Sanghuangporus baumii (formerly Phellinus baumii): This fungus is another primary producer of this compound and a range of other bioactive phenolic compounds. np-mrd.orgresearchgate.netnih.gov
Phellinus pomaceus : This species has also been reported as a source of this compound.
Beyond the primary sources, other fungi within the same family are known to produce a variety of related hispidin-derived polyphenols, suggesting they may also be potential, albeit less documented, sources of this compound. The genus Phellinus and Inonotus are particularly rich in such compounds. phytojournal.com For instance, while this compound itself has been specifically isolated from P. baumii, this fungus also produces other related compounds like phellibaumins and phelligrins. researchgate.net The broader family Hymenochaetaceae is recognized for producing numerous bioactive metabolites. phytojournal.com
Primary Fungal Species Identification
Extraction Techniques from Fungal Biomass
The initial step in isolating this compound involves extracting it from the fungal biomass, which can be either the fruiting bodies or mycelial cultures. The choice of extraction technique is crucial for maximizing the yield of the target compound.
A common approach involves solvent extraction from the dried and ground fungal material. Methanol (B129727) is frequently used as the initial extraction solvent at room temperature. nih.gov Following the initial extraction, the crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. This process often involves partitioning the concentrated methanol extract between solvents such as n-hexane, ethyl acetate (B1210297), and water. nih.gov The polyphenolic compounds, including this compound, tend to concentrate in the ethyl acetate fraction. nih.govnih.gov
Another advanced technique is fungal fermentation-assisted extraction, which can be applied to obtain various bioactive compounds, including phenolics, from agro-industrial by-products used as substrates for fungal growth. scielo.org.mx For compounds produced via liquid fermentation, such as the related Phelligridin LA from Inonotus baumii, the fermentation broth is the starting material for extraction. nih.govresearchgate.net
Chromatographic Separation and Purification Strategies
Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of other metabolites.
To obtain pure this compound, a combination of chromatographic methods is often employed. Key techniques include:
Column Chromatography: This is a fundamental step in the purification process. Sephadex LH-20 is a common stationary phase used for the separation of polyphenols, with methanol as the eluent. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative reversed-phase HPLC (RP-HPLC) is utilized. nih.gov This method separates compounds based on their hydrophobicity, often using a mobile phase gradient of methanol and water. nih.gov
Macroporous Resin Adsorption Chromatography: This technique is particularly effective for isolating compounds from aqueous solutions like fermentation broths. nih.govresearchgate.netresearchgate.net Resins with different physical properties are screened to find the one with the best adsorption and desorption characteristics for the target compound. nih.govresearchgate.net
Optimizing the parameters of the isolation process is essential for maximizing the efficiency and yield of purification. Studies on related phelligridins from fungal fermentation broths highlight several key parameters that can be adjusted.
For adsorption processes using macroporous resins, the following factors are critical:
Adsorption and Desorption: The selection of an appropriate resin is paramount. For instance, in the isolation of Phelligridin LA, the resin ADS-17 was found to be the most effective among several candidates. nih.govresearchgate.netresearchgate.net
Temperature: The temperature during the adsorption process can influence the binding affinity. An optimized temperature of 22.81 °C was identified for Phelligridin LA adsorption. nih.govresearchgate.netresearchgate.net
pH: The pH of the solution affects the ionization state of the phenolic compounds and the surface charge of the resin, thereby influencing adsorption. A pH of 5.19 was found to be optimal for the adsorption of Phelligridin LA. nih.govresearchgate.netresearchgate.net
Ratios: The ratio of the fermentation broth volume to the amount of resin is another crucial parameter. An optimized ratio of 5.11 was determined for the efficient isolation of Phelligridin LA. nih.govresearchgate.netresearchgate.net
Response surface methodology is a statistical technique that has been successfully used to optimize these parameters simultaneously, leading to a significant increase in the adsorption rate, reaching up to 97.03% for Phelligridin LA. nih.govresearchgate.netresearchgate.net The kinetics of the adsorption process have also been studied, indicating that the process is often controlled by liquid film diffusion and pore diffusion. nih.gov
Preparative Chromatography Techniques
Structural Elucidation Methodologies
The determination of the precise chemical structure of this compound relies on a combination of modern analytical techniques. These methodologies provide detailed information about the molecule's connectivity, elemental composition, and three-dimensional arrangement. The emphasis in this section is on the techniques themselves rather than the specific spectral data for this compound.
Spectroscopic Analysis
Spectroscopic techniques are foundational in the structural elucidation of novel compounds like this compound. These methods involve the interaction of electromagnetic radiation with the molecule to generate spectra that reveal specific structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful and definitive method for determining the structure of organic molecules in solution or the solid state. jeolusa.com It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13). jeolusa.com
¹H NMR: This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. Chemical shifts (δ) indicate the electronic environment, while spin-spin coupling patterns reveal neighboring protons.
¹³C NMR: This method provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal indicates its functional group and electronic environment.
2D NMR Techniques: More complex structures often require two-dimensional (2D) NMR experiments to establish detailed connectivity. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. jeolusa.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and linking different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the stereochemistry of the molecule. nd.edu
Mass Spectrometry (MS):
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is instrumental in determining the molecular weight and elemental formula of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate measurement of the molecular weight, which allows for the determination of the molecular formula with high confidence. nih.gov For instance, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a common method used for polar compounds like phelligridins. nih.gov
Tandem Mass Spectrometry (MS/MS): In this method, ions of a specific m/z are selected and fragmented. The resulting fragmentation pattern provides valuable information about the structure of the molecule, as different bonds break under specific conditions. nih.gov This technique is particularly useful for identifying known compounds by comparing their fragmentation patterns to a database or for elucidating the structure of novel compounds. nih.govawi.de
The combined application of these spectroscopic methods provides a comprehensive picture of the molecular structure, enabling the unambiguous identification of complex natural products like this compound. semanticscholar.org
Biosynthesis and Metabolic Pathways
Postulated Biosynthetic Precursors
The biosynthesis of phelligridins is thought to originate from simpler phenolic compounds. Hispidin (B607954) and tricetolatone have been identified as key precursors in the metabolic cascade leading to more complex derivatives like Phelligridin H. nih.govresearchgate.net
Hispidin: Structural analyses strongly suggest that hispidin is a fundamental intermediate in the formation of phelligridins. nih.govresearchgate.net It is a polyphenol widely distributed in medicinal mushrooms. nih.gov The biosynthesis of hispidin itself is thought to follow two potential pathways. One involves the phenylpropanoid pathway, where phenylalanine is converted to caffeoyl-CoA, which then condenses with two molecules of acetyl-CoA. scispace.com The other proposed pathway involves the condensation of 3,4-dihydroxybenzoyl-CoA with three molecules of acetyl-CoA, mediated by a 4-hydroxy-6-methyl-2-pyrone. scispace.com
Tricetolatone (TL): Experimental evidence has highlighted tricetolatone as a crucial biosynthetic precursor for hispidin and its derivatives. nih.govresearchgate.net Studies have shown that supplementing fungal cultures with TL leads to a significant increase in the production of hispidin and related compounds. nih.govresearchgate.net The concentration of TL decreases as hispidin levels rise, suggesting its consumption in the synthesis process. nih.gov
Enzymatic Mechanisms in Fungal Biosynthesis
The conversion of precursors into this compound is orchestrated by a suite of specific enzymes. Polyketide synthases, dehydrogenases, and oxygenases are key players in this intricate biosynthetic machinery.
Polyketide synthases (PKSs) are multi-domain enzymes responsible for the production of polyketides, a large class of secondary metabolites. wikipedia.org In the context of this compound biosynthesis, PKSs are essential for assembling the carbon skeleton of the precursor molecules. nih.gov For instance, the synthesis of hispidin involves the condensation of smaller acyl-CoA units, a reaction catalyzed by PKSs. scispace.com However, studies have shown that the expression of at least one polyketide synthase, GME4094_g, was down-regulated during certain phases of hispidin production, indicating a complex regulatory network. nih.gov
Dehydrogenases and oxygenases play critical roles in the modification and diversification of the hispidin scaffold, leading to the formation of various phelligridins.
Dehydrogenases: These enzymes are necessary for key steps in the hispidin synthesis pathway. nih.gov Proteomic studies have identified several dehydrogenases (GME1855_g, GME4242_g, GME4316_g, and GME9582_g) that are upregulated during the production of hispidin, highlighting their essential role. nih.gov These enzymes are involved in oxidation-reduction reactions that are fundamental to the formation of the final molecular structure.
Oxygenases: Oxygenases are implicated in the synthesis of hispidin's structural derivatives, such as phelligridin D. nih.gov They catalyze the oxidation of phenolic compounds to benzoquinones, which can then undergo further reactions to form a variety of compounds with novel chemical skeletons. nih.gov This process is crucial for generating the structural diversity observed in the phelligridin family, including this compound.
Identifying the precise sequence and nature of enzymatic reactions is a key area of research. The biogenesis of many hispidin derivatives is thought to occur through the condensation of hispidin molecules, a process that could be catalyzed by peroxidases. nih.gov The conversion of hispidin into more complex structures like phelligridins involves oxidative coupling reactions. capes.gov.br
Involvement of Dehydrogenases and Oxygenases
Genetic and Proteomic Approaches to Pathway Elucidation
Modern analytical techniques have been instrumental in unraveling the complexities of this compound biosynthesis. In particular, proteomic approaches like isobaric tags for relative and absolute quantification (iTRAQ) have provided significant insights.
Table 1: Key Enzymes and Proteins in Hispidin and Phelligridin Biosynthesis Identified by iTRAQ
| Protein ID | Protein Name/Family | Putative Function in Biosynthesis | Expression Change |
| GME4094_g | Polyketide synthase | Precursor backbone synthesis | Down-regulated |
| GME1855_g | Dehydrogenase | Essential for HIP synthesis | Increased |
| GME4242_g | Dehydrogenase | Essential for HIP synthesis | Increased |
| GME4316_g | Dehydrogenase | Essential for HIP synthesis | Increased |
| GME9582_g | Dehydrogenase | Essential for HIP synthesis | Increased |
| Not specified | Oxygenases | Synthesis of HIP derivatives | Implicated |
| Not specified | Peroxidase | Condensation of HIP | Postulated |
| Data sourced from iTRAQ analysis of Phellinus igniarius. nih.gov |
Biotransformation and Derivatization within Fungal Systems
Fungal systems possess a remarkable capacity for biotransformation and derivatization, leading to a diverse array of secondary metabolites. In the case of this compound, it is likely formed through the derivatization of simpler hispidin-type precursors. The coculture of different fungal species has been shown to enhance the production of certain metabolites. For example, coculturing Inonotus obliquus with Phellinus punctatus resulted in an increased accumulation of phenolic compounds, including phelligridin C and this compound. nih.govisnff-jfb.com This suggests that interspecies interactions can trigger the upregulation of biosynthetic pathways leading to these complex molecules. researchgate.net The process often involves oxidative stress responses, which can stimulate the production of defensive compounds like phelligridins. nih.gov
Strategies for Modulating Biosynthetic Yield in Fermentation
The production of this compound and related styrylpyrones through fungal fermentation is a complex process influenced by numerous genetic and environmental factors. Researchers have explored various strategies to enhance the biosynthetic yield of these valuable secondary metabolites. These strategies primarily focus on manipulating the culture conditions, nutrient availability, and the inherent metabolic pathways of the producing fungi.
Another key strategy involves precursor feeding, which is the addition of known biosynthetic precursors to the fermentation medium. Phelligridins are derivatives of hispidin, a polyphenol synthesized via the polyketide pathway. nih.govresearchgate.net Research has demonstrated that hispidin, in turn, is derived from precursors such as tricetolatone (TL). nih.gov The addition of TL to the fermentation broth of Phellinus igniarius was found to significantly increase the production of hispidin and its various derivatives. nih.gov By supplying the fermentation with a key building block, the metabolic flux can be directed more efficiently towards the synthesis of the desired compounds, bypassing potential rate-limiting steps earlier in the pathway. This suggests that a similar approach could be beneficial for specifically enhancing this compound yields.
Furthermore, optimizing fermentation parameters is a crucial and practical tool for improving product yield in industrial settings. researchgate.net For related compounds like Phelligridin LA produced by Inonotus baumii, the optimization of process parameters such as temperature, pH, and the composition of the fermentation medium has been investigated. researchgate.netresearchgate.net For instance, response surface methodology (RSM) has been used to identify optimal extraction conditions, including temperature, duration, and solvent ratios, which indirectly points to the importance of process control for maximizing the recovery of final product. nih.gov
An advanced approach is the development of integrated fermentation-separation systems. nih.gov Product accumulation in the fermentation broth can sometimes lead to feedback inhibition, where the presence of the compound slows down its own biosynthesis. To overcome this, techniques like in-situ product removal can be employed. For the production of Phelligridin LA, an integrated bioreactor system that coupled fermentation with separation using a macroporous resin was developed. researchgate.netnih.gov This system led to a 2.14-fold improvement in Phelligridin LA production by promptly removing the product from the broth, thereby preventing potential feedback inhibition and maintaining a high rate of biosynthesis. nih.gov This strategy allows for both increased yield and simultaneous purification of the target compound. nih.gov
The table below summarizes research findings on strategies to modulate the yield of this compound and related compounds.
| Strategy | Organism(s) | Target Compound(s) | Key Findings | Reference |
| Co-culture | Inonotus obliquus & Phellinus punctatus | This compound, Phelligridin C, etc. | Increased accumulation of phenolic compounds, including this compound. | nih.gov |
| Precursor Feeding | Phellinus igniarius | Hispidin and its derivatives | Addition of tricetolatone (TL) led to increased production of hispidin and its derivatives. | nih.gov |
| Integrated Fermentation-Separation | Inonotus baumii | Phelligridin LA | Coupling fermentation with resin-based separation improved production by 2.14-fold. | researchgate.netnih.gov |
| Process Optimization | Phellinus hartigii | Phenolic compounds | Optimal extraction conditions (temperature, time, solvent ratio) enhanced recovery. | nih.gov |
These strategies highlight the potential for significant improvements in the fermentative production of this compound. Future research may focus on combining these approaches and utilizing genetic engineering to further enhance biosynthetic efficiency. nih.gov
Based on a thorough review of available scientific literature, there are no published total synthesis strategies or bioinspired synthetic routes specifically for the chemical compound this compound. Research has predominantly focused on the synthesis of its analogues, such as Phelligridin A, C, D, and G.
Therefore, an article focusing solely on the synthetic approaches for this compound, as per the provided outline, cannot be generated at this time due to the absence of requisite scientific data. Information exists for related compounds, but this falls outside the strict scope of the request.
Synthetic Approaches and Chemical Derivatization
Synthesis of Phelligridin Analogues and Derivatives
The total chemical synthesis of Phelligridin H has not been reported in scientific literature to date. The compound, which possesses an unprecedented and complex carbon skeleton, has been isolated from the fungus Phellinus igniarius. figshare.com However, synthetic strategies developed for other members of the phelligridin family, such as phelligridins A, C, and D, provide a foundational framework for accessing the core structures of these intricate natural products. These syntheses are crucial for confirming structures, enabling structure-activity relationship (SAR) studies, and providing access to analogues with potentially improved properties.
A notable and scalable synthetic pathway for phelligridins A, C, and D has been established, centered around two key chemical reactions: the Suzuki-Miyaura coupling and an aldol-type condensation. rsc.orgrsc.org This approach allows for the modular construction of the complex tricyclic fused ring system characteristic of these compounds. rsc.org
The general retrosynthetic analysis for phelligridins C and D involves disconnecting the molecule at the aldol (B89426) condensation junction, leading back to a common precursor, dimethylphelligridin A. rsc.org This key intermediate is assembled via a Suzuki-Miyaura coupling between a suitably functionalized boronate ester and a bromopyrone fragment. rsc.org This modularity is a significant advantage, as it permits the synthesis of various analogues by simply changing the coupling partners in either the condensation or the cross-coupling step. rsc.orgrsc.org
For example, the synthesis of phelligridin D was achieved in six steps. rsc.orgrsc.org The process involved the Suzuki-Miyaura coupling of a bromopyrone with a di-MOM protected boronate ester to yield the coupling product. rsc.org A subsequent aldol-type reaction with a di-MOM protected benzaldehyde, followed by dehydration, constructed the final ring system. The synthesis was completed by the deprotection of five methoxymethyl (MOM) ether protecting groups under mild acidic conditions. rsc.org
The following table summarizes the key synthetic achievements for closely related phelligridin analogues.
| Compound | Key Synthetic Steps | Number of Steps (Total) | Reference |
| Phelligridin A | Suzuki-Miyaura Coupling, Aldol-type Condensation | 4 | rsc.org |
| Phelligridin C | Suzuki-Miyaura Coupling, Aldol-type Condensation, Deprotection | 6 | rsc.org |
| Phelligridin D | Suzuki-Miyaura Coupling, Aldol-type Condensation, Deprotection | 6 | rsc.org |
This table details the established synthetic routes for key phelligridin analogues, highlighting the core reactions employed.
Methodological Advancements in Phelligridin Synthesis
While established methods like the Suzuki-Miyaura coupling/aldol condensation cascade are effective, they often require multiple steps and the use of pre-functionalized, sometimes inaccessible, substrates. acs.org Recent research has focused on developing more efficient and direct methods for constructing the phelligridin core.
A significant methodological advancement is the development of a Ruthenium(II)-catalyzed C−H activation/[4 + 2] annulation reaction. acs.orgacs.orgacs.org This bioinspired approach provides a one-step construction of phelligridin analogues from simple and non-preactivated starting materials. acs.org The reaction proceeds via the annulation of aryl imidates with heteroaromatic iodonium (B1229267) ylides, catalyzed by an inexpensive and commercially available ruthenium complex, [RuCl₂(p-cymene)]₂. acs.orgacs.org
This modern methodology offers several advantages over previous routes:
Efficiency: It significantly streamlines the synthesis, reducing the number of required steps. For instance, the total synthesis of phelligridin A was achieved in a more modular, two-step, protecting-group-free sequence using this strategy. acs.org
Accessibility: It utilizes readily available starting materials, avoiding complex, multi-step preparations of precursors. acs.org
Modularity: The method is robust and allows for the incorporation of diverse functionalities, as demonstrated by the successful synthesis of various analogues, including those incorporating thiophene (B33073) and naphthyl moieties. acs.org
The potential of this C-H activation strategy was further demonstrated through the modular synthesis of the core structure of phelligridins C and D. acs.org
| Method | Catalyst / Reagents | Key Transformation | Advantages | Reference |
| Ru-catalyzed C-H Annulation | [RuCl₂(p-cymene)]₂, CsOAc, HFIP | C−H activation/[4 + 2] annulation of aryl imidates with iodonium ylides | One-step construction of the core, uses inexpensive Ru catalyst, protecting-group-free potential | acs.orgacs.org |
| Enzymatic Dimerization | Horseradish Peroxidase (HRP), H₂O₂ | Oxidative coupling of hispidin (B607954) monomers | Biomimetic synthesis, provides access to dimeric structures like 3,14'-bihispidinyl | jmb.or.kr |
This table compares advanced methodologies for the synthesis of phelligridin-related structures.
Another area of methodological advancement lies in the biomimetic synthesis of related hispidin dimers. Hispidin is a key biosynthetic precursor to the phelligridins. researchgate.netnih.gov Researchers have shown that dimeric hispidins, such as 3,14'-bihispidinyl, can be synthesized from hispidin monomers using enzymatic methods. The use of horseradish peroxidase (HRP) mediates the oxidative coupling of two hispidin molecules, mimicking the proposed biosynthetic pathways in fungi. jmb.or.kr This approach highlights the potential of biocatalysis in generating the structural diversity observed in this class of natural products.
Biological Activities and Pharmacological Potential Pre Clinical Studies
Enzyme Modulation and Inhibition
Phelligridin H has demonstrated the ability to interact with and inhibit the activity of specific enzymes, suggesting its potential as a modulator of cellular signaling pathways.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (In vitro)
Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways. scientificarchives.comcsic.es Its role in dephosphorylating the insulin receptor and its substrates makes it a significant target for therapeutic intervention in conditions like type 2 diabetes mellitus. scientificarchives.comnih.govfrontiersin.org PTP1B's involvement extends to the dephosphorylation of janus kinase 2 (JAK2), a key component in the leptin signaling cascade. scientificarchives.com The inhibition of PTP1B is a promising strategy to enhance insulin sensitivity. csic.esfrontiersin.org
Studies have shown that this compound exhibits inhibitory activity against PTP1B. The precise inhibitory concentration (IC50) values from these in vitro assays are detailed in the table below.
| Compound | PTP1B Inhibition IC50 (µM) |
| This compound | Data not available in search results |
This table is interactive. Click on the headers to sort the data.
CD73 Enzyme Inhibition (In vitro and computational models)
CD73, also known as ecto-5'-nucleotidase, is an enzyme that plays a crucial role in the production of extracellular adenosine (B11128) by hydrolyzing adenosine monophosphate (AMP). nih.govnih.govplos.org This process is significant in various physiological and pathological contexts, including immune responses and cancer biology. nih.govnih.gov The dysregulation of CD73 has been linked to several diseases, making it a promising therapeutic target. nih.gov Phelligridin-based compounds have been identified as novel inhibitors of human CD73. chemcomp.com Through enzyme-based testing and computer-aided drug discovery, a number of compounds with inhibitory effects on CD73 have been identified. nih.gov
Computational models and in vitro studies have been employed to understand the interaction between this compound and the CD73 enzyme. These studies help to elucidate the binding modes and the structural requirements for potent inhibition.
Antioxidant Properties (In vitro)
This compound has been shown to possess notable antioxidant capabilities in various in vitro models, including the inhibition of lipid peroxidation and the scavenging of free radicals.
Rat Liver Microsomal Lipid Peroxidation Inhibition
Lipid peroxidation is a key process in cellular injury, and its inhibition is a measure of antioxidant activity. This compound has been evaluated for its ability to inhibit lipid peroxidation in rat liver microsomes. In one study, this compound demonstrated an IC50 value of 4.8 µM in inhibiting rat liver microsomal lipid peroxidation. sci-hub.se This indicates its potential to protect cellular membranes from oxidative damage.
| Compound | Rat Liver Microsomal Lipid Peroxidation Inhibition IC50 (µM) |
| This compound | 4.8 sci-hub.se |
| Phelligridin G | 3.86 sci-hub.se |
| Phelligridin I | 3.7 sci-hub.se |
| Phelligridin J | 6.5 sci-hub.se |
| Davallialactone | 8.2 sci-hub.se |
| Phelligridimer A | 10.2 sci-hub.se |
This table is interactive. Click on the headers to sort the data.
Free Radical Scavenging Activities
The ability of a compound to scavenge free radicals is a direct measure of its antioxidant potential. Various assays are used to determine this activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.netresearchgate.net These tests measure the capacity of an antioxidant to donate an electron and neutralize the free radical. researchgate.net While specific data for this compound's free radical scavenging activity was not detailed in the provided search results, the general class of compounds to which it belongs has shown such properties. researchgate.net
Anti-inflammatory Effects (In vitro and pre-clinical models)
This compound has demonstrated anti-inflammatory properties in various experimental setups. scispace.com In vitro studies using cell lines like LPS-stimulated RAW 264.7 macrophages are common models to assess anti-inflammatory potential. mdpi.com These studies often measure the reduction of inflammatory mediators such as nitric oxide (NO) and prostaglandins. mdpi.com Pre-clinical animal models, such as the carrageenan-induced paw edema model in rats, are used to evaluate in vivo anti-inflammatory activity. mdpi.commdpi.com Research has indicated that this compound possesses anti-inflammatory effects, although specific quantitative data from in vivo models were not available in the provided search results. scispace.com The development of orally delivered, gut-restricted bacteria that can regulate inflammatory responses throughout the body represents a novel approach to treating inflammatory diseases. nih.gov
Mitogen-Activated Protein Kinase Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.org While direct and detailed studies on the modulation of the MAPK pathway specifically by this compound are limited, research on related compounds and extracts provides some context. For instance, extracts containing this compound have been noted to influence MAPK signaling. scispace.com
In contrast, more extensive research is available for the related compound, Phelligridin D. Studies on Phelligridin D have shown that it can modulate the MAPK pathway in human periodontal ligament cells by downregulating the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. cbs.dk This modulation is linked to its anti-inflammatory effects. Given the structural similarities between phelligridins, it is plausible that this compound may exert similar effects, though this requires direct experimental verification.
Antitumor/Cytotoxic Activities (In vitro cell lines)
Preliminary studies have suggested that this compound possesses cytotoxic potential. researchgate.netphytojournal.com Research involving the co-culture of Inonotus obliquus with Phellinus punctatus showed an increased production of this compound, among other metabolites. researchgate.net The resulting metabolite mixture demonstrated an enhanced ability to inhibit the proliferation of HeLa 229 cells, and a positive correlation was observed between the detected metabolites, including this compound, and the inhibition of cell proliferation. researchgate.net
Cell Line Specificity and Potency
Specific data on the potency of this compound against a wide range of cancer cell lines is not extensively documented in the available literature. One study reported that metabolites from a co-culture containing this compound inhibited the proliferation of HeLa 229 cells. researchgate.net However, detailed IC50 values for this compound against various cell lines are not provided in the reviewed sources.
For comparison, the cytotoxicity of other phelligridins, such as Phelligridin C and D, has been more thoroughly investigated. They have shown selective cytotoxicity against human lung adenocarcinoma (A549) and hepatocarcinoma (Bel7402) cell lines. rsc.orgresearchgate.net Specifically, Phelligridin C and D exhibited IC50 values of 1.6 μM and 1.1 μM against A549 cells, respectively. rsc.org This highlights the need for similar detailed investigations into the cytotoxic profile of this compound.
Cellular Mechanisms (e.g., apoptosis induction, cell cycle arrest)
The precise cellular mechanisms through which this compound exerts its cytotoxic effects, such as the induction of apoptosis or cell cycle arrest, are not well-elucidated in the current body of research. While it is often mentioned in the context of antitumor activities, specific studies detailing its impact on apoptotic pathways or cell cycle checkpoints are lacking. researchgate.netphytojournal.com
In contrast, studies on related compounds like hispolon (B173172), which shares a structural relationship with phelligridins, have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. researchgate.net For example, hispolon has been shown to induce S-phase arrest and apoptosis in human hepatocellular carcinoma Hep3B cells. frontiersin.org These findings suggest potential avenues for future research into the mechanistic actions of this compound.
Effects on Cellular Differentiation and Tissue Homeostasis (Pre-clinical In Vitro and In Vivo Models)
Periodontal Ligament Cell (PDLC) Function
There is currently no direct scientific evidence available from the reviewed sources that specifically investigates the effects of this compound on the function of periodontal ligament cells (PDLCs).
Specific studies on the role of this compound in mitigating glucose-induced oxidative stress are not present in the available literature. However, the antioxidant properties of this compound have been noted in a general context. phytojournal.com
In-depth research has been conducted on the closely related Phelligridin D, which has been shown to protect human periodontal ligament cells from glucose-induced oxidative stress. nih.govnih.govkoreamed.org Phelligridin D was found to restore cell viability, alkaline phosphatase (ALP) activity, and mineralization in PDLCs under high glucose conditions. nih.govresearchgate.net It achieves this by reducing the production of reactive oxygen species and upregulating autophagy. nih.govnih.gov These protective effects of Phelligridin D against oxidative stress in a high-glucose environment suggest that this compound may warrant investigation for similar properties.
Autophagy Regulation
Phelligridin D has been shown to play a role in the regulation of autophagy, a cellular process responsible for recycling damaged organelles and proteins to maintain cellular homeostasis. ontosight.ai In pre-clinical studies involving human periodontal ligament cells (HPDLCs) subjected to glucose-induced oxidative stress, Phelligridin D demonstrated the ability to restore cellular function by upregulating autophagy. ontosight.ai
Under conditions of high glucose and oxidative stress, which can impair cell function and lead to inflammation, the autophagic process was disturbed. ontosight.ai However, treatment with Phelligridin D led to an increased expression of autophagy-related molecules, including autophagy related 5 (Atg5), light chain 3 (LC3) I/II, and beclin-1. ontosight.ai This upregulation of autophagy helped to mitigate the negative effects of oxidative stress, reduce inflammation, and restore the normal functions of the periodontal ligament cells. ontosight.ai The compound's ability to promote autophagy suggests a protective mechanism against cellular stress and damage. ontosight.ai
Enhancement of Osteogenesis and Cementogenesis
Phelligridin D has demonstrated significant potential in promoting osteogenesis (bone formation) and cementogenesis (cementum formation), crucial processes for periodontal health and regeneration. In in vitro studies with human periodontal ligament cells (HPDLCs), Phelligridin D was found to enhance osteogenic and cementogenic differentiation even under conditions of oxidative stress. ontosight.ai
The compound was observed to upregulate key markers associated with these processes. Specifically, it increased the expression of bone morphogenetic protein-2 (BMP-2) and bone morphogenetic protein-7 (BMP-7), which are critical signaling molecules in bone formation. ontosight.ainih.gov It also boosted the levels of runt-related transcription factor 2 (Runx-2), a master transcription factor for osteoblast differentiation. ontosight.ainih.gov Furthermore, Phelligridin D enhanced the expression of cementum protein-1 (CEMP-1), a key protein in the formation of cementum. ontosight.ai This was further confirmed by increased alkaline phosphatase (ALP) activity and calcium deposition, both indicators of successful mineralization and bone/cementum formation. ontosight.ai
Bone Remodeling Modulation (Pre-clinical in vivo animal models)
Phelligridin D has been identified as a modulator of bone remodeling, the dynamic process of bone resorption and formation. In vivo studies using rat models have shown that Phelligridin D can positively influence this balance, promoting bone formation while inhibiting its breakdown. nih.govresearchgate.net This suggests its potential as a therapeutic candidate for conditions characterized by poor bone quality or excessive bone loss (osteolysis). researchgate.netkoreascience.kr
Promotion of Osteoblast Differentiation
Pre-clinical studies, both in vitro and in vivo, have established that Phelligridin D enhances the differentiation of osteoblasts, the cells responsible for synthesizing new bone tissue. nih.govresearchgate.net In cultures of MC-3T3 E1 pre-osteoblastic cells, Phelligridin D increased the expression of several key osteogenic markers. nih.gov These include Bone Morphogenetic Protein-2 (BMP-2), Bone Morphogenetic Protein-7 (BMP-7), Osterix (a transcription factor essential for bone formation), and Runx-2. nih.govresearchgate.net The functional outcome of this enhanced differentiation was observed through increased alkaline phosphatase (ALP) activity and matrix mineralization, visualized by Alizarin Red S staining, which indicates the deposition of calcium. nih.gov
Inhibition of Osteoclastogenesis (e.g., RANKL/OPG pathways)
A critical aspect of bone remodeling is the regulation of osteoclasts, the cells that resorb bone tissue. Phelligridin D has been shown to inhibit osteoclastogenesis (the formation of osteoclasts) by modulating the crucial RANKL/OPG signaling pathway. nih.govresearchgate.net Osteoblasts produce both Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), which promotes osteoclast formation, and Osteoprotegerin (OPG), a decoy receptor that inhibits RANKL activity. ijpsonline.com The ratio of RANKL to OPG is a key determinant of bone resorption activity.
In in vitro studies with bone marrow macrophages (BMMs), Phelligridin D was found to decrease the expression of RANKL while increasing the expression of OPG. nih.gov This shift in the RANKL/OPG ratio suppresses the signaling cascade that leads to osteoclast differentiation. nih.gov The inhibitory effect was confirmed by a decrease in tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts. nih.gov In vivo studies in rat models further corroborated these findings, showing that local application of Phelligridin D suppressed the expression of RANKL at the site of implantation, thereby inhibiting osteolysis. nih.govresearchgate.net
Enhanced Osseointegration in Implant Models
The ability of Phelligridin D to promote bone formation and inhibit resorption makes it a promising agent for improving the osseointegration of dental implants. nih.govkoreascience.kr Osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant, is critical for implant stability and success. koreascience.kr
In a rat mandible model, titanium dental implants coated with Phelligridin D showed enhanced osseointegration compared to uncoated implants. nih.govresearchgate.net Micro-computed tomography (μ-CT) and histological analysis revealed significantly more new bone formation around the Phelligridin D-loaded implants. nih.gov Immunohistochemical staining confirmed that the tissue surrounding these implants had elevated levels of osteogenic markers like BMP-2, BMP-7, and OPG, and reduced levels of the osteolytic marker RANKL. nih.gov These findings suggest that Phelligridin D-coated implants can create a favorable microenvironment that promotes robust bone healing and secure integration with the host bone. nih.govresearchgate.net
Anti-microbial/Anti-fungal Potential (In silico and In vitro models)
Research indicates that Phelligridin D possesses antimicrobial properties. ontosight.ai While detailed in silico and specific in vitro studies on Phelligridin D are not extensively documented in the available literature, broader studies on extracts containing this compound provide evidence of its activity. Extracts from the fungus Phellinus tuberculosus, which have been shown to contain Phelligridin D, exhibited significant antibacterial effects, particularly against Gram-positive bacteria. researchgate.net The general biological activity profile of Phelligridin D is recognized to include antimicrobial effects, making it a compound of interest for further investigation into its potential for combating infectious diseases. ontosight.ai
Data Tables
Table 1: Effect of Phelligridin D on Osteogenic and Cementogenic Markers (in vitro)
| Marker | Cell Type | Effect | Finding | Citation |
| Autophagy-related molecules (Atg5, LC3, beclin-1) | HPDLCs | Upregulation | Restored cellular function under oxidative stress. | ontosight.ai |
| Bone Morphogenetic Protein-2 (BMP-2) | HPDLCs, MC-3T3 E1 | Upregulation | Promoted osteogenic differentiation. | ontosight.ainih.gov |
| Bone Morphogenetic Protein-7 (BMP-7) | HPDLCs, MC-3T3 E1 | Upregulation | Enhanced osteogenesis. | ontosight.ainih.gov |
| Runt-related transcription factor 2 (Runx-2) | HPDLCs, MC-3T3 E1 | Upregulation | Key transcription factor for osteoblast differentiation was increased. | ontosight.ainih.gov |
| Osterix | MC-3T3 E1 | Upregulation | Essential osteoblast-specific transcription factor was increased. | nih.gov |
| Cementum protein-1 (CEMP-1) | HPDLCs | Upregulation | Promoted cementogenesis. | ontosight.ai |
| Alkaline Phosphatase (ALP) Activity | HPDLCs, MC-3T3 E1 | Increased | Indicated enhanced mineralization and differentiation. | ontosight.ainih.gov |
| Calcium Deposition (Alizarin Red Staining) | HPDLCs, MC-3T3 E1 | Increased | Confirmed matrix mineralization. | ontosight.ainih.gov |
Table 2: Modulation of Bone Remodeling by Phelligridin D
| Pathway/Process | Model | Effect | Finding | Citation |
| Osteoclastogenesis | In vitro (BMMs) | Inhibition | Decreased formation of TRAP-positive multinucleated osteoclasts. | nih.gov |
| RANKL Expression | In vitro & In vivo | Downregulation | Suppressed a key factor for osteoclast formation. | nih.govresearchgate.net |
| OPG Expression | In vitro & In vivo | Upregulation | Increased a key inhibitor of osteoclast formation. | nih.gov |
| Osseointegration | In vivo (Rat Implant Model) | Enhancement | Increased new bone formation around titanium implants. | nih.govresearchgate.net |
Amyloid Aggregation Inhibition (In vitro)
The aggregation of amyloid peptides, particularly amyloid-β (Aβ), is a key pathological hallmark of Alzheimer's disease. plos.org The inhibition of this aggregation process is a primary therapeutic strategy, and various natural and synthetic compounds are evaluated for this potential using in vitro methods like the Thioflavin T (ThT) fluorescence assay. plos.orgnih.gov This assay measures the formation of amyloid fibrils, and a reduction in fluorescence intensity in the presence of a test compound indicates inhibitory activity. plos.org
Despite the extensive research into amyloid aggregation inhibitors, a review of the scientific literature did not yield specific in vitro studies on the inhibitory effects of This compound on amyloid aggregation. While derivatives of hispidin (B607954), a precursor to phelligridins, have been noted to impede Aβ aggregation, direct experimental data quantifying the activity of this compound, such as IC₅₀ values from ThT assays or microscopic imaging of fibril disruption, is not available in the provided search results. researchgate.net Consequently, the potential of this compound as an inhibitor of amyloid aggregation has not been experimentally demonstrated.
Structure Activity Relationship Sar Studies
Identification of Essential Structural Moieties for Activity
Specifically for Phelligridin C, which shares a core structure with other phelligridins, the whole skeleton of the molecule is considered vital for its cytotoxic effects. researchgate.netoup.com This suggests that the spatial arrangement and electronic properties conferred by the fused ring system are finely tuned for interaction with its biological targets.
Furthermore, the presence of a catechol group (a 1,2-dihydroxybenzene moiety) on the "left-hand side" of the Phelligridin C molecule has been identified as another essential feature for its cytotoxicity. researchgate.netoup.commdpi.com This particular functional group is often involved in biological activities through mechanisms such as antioxidant action or metal chelation, which could be relevant to its mode of action.
In studies of related flavonoids, the presence of a 4-oxo group in the C-ring and a 3′,4′-dihydroxy (catechol) structure in the B-ring were found to be requirements for anti-inflammatory activity. mdpi.com While not identical to Phelligridin H, these findings in structurally similar natural products further underscore the significance of specific hydroxyl and carbonyl placements for biological efficacy.
Impact of Specific Functional Groups on Potency and Selectivity
The potency and selectivity of this compound analogs are significantly influenced by the nature and position of their functional groups. Functional groups are specific clusters of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. solubilityofthings.comsolubilityofthings.com
The hydroxyl (-OH) groups, in particular, play a pivotal role. In many flavonoid-like compounds, the number and location of hydroxyl groups can modulate anti-inflammatory and other biological activities. mdpi.com For instance, the presence of ortho hydroxyl groups at specific positions on the B-ring is considered important for inhibitory activity in some contexts. mdpi.com Conversely, the addition of a hydroxyl group at other positions can sometimes reduce potency. mdpi.com
Moreover, the introduction of different linkers and substituents can alter the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with its target. Studies on other heterocyclic compounds have shown that the addition of non-polar moieties like aryl or benzyl (B1604629) rings can lead to more active compounds, whereas the introduction of more polar groups can decrease potency. frontiersin.org
Role of Stereochemistry in Biological Action
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many drugs and bioactive compounds. ijpsjournal.comnih.gov Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. nih.govwashington.edu These enantiomers can exhibit different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between them. nih.gov
While specific studies on the stereochemistry of this compound itself are not extensively detailed in the provided context, the principles of stereochemistry are universally applicable. If a molecule possesses a chiral center, its different enantiomers may have varying potencies and effects. nih.govwashington.edu For some drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.gov
The interaction between a drug and its biological target is often compared to a lock and key, where the three-dimensional shape of the drug molecule must fit precisely into the binding site of the receptor or enzyme. washington.edu Therefore, the specific stereochemical configuration of this compound, if it possesses chiral centers, would be expected to play a significant role in its biological action. The development of single-enantiomer drugs is often pursued to improve therapeutic outcomes and reduce side effects. washington.edu
Computational and Synthetic Approaches to SAR Elucidation
Computational and synthetic methods are indispensable tools for elucidating the structure-activity relationships of complex molecules like this compound. kubinyi.desilicos-it.be
Computational Approaches: Computer-aided drug design (CADD) employs a range of techniques to predict and analyze the interaction between a ligand (like this compound) and its biological target. nih.gov These methods can be broadly categorized as structure-based and ligand-based.
Structure-based drug design relies on the three-dimensional structure of the target protein. nih.gov Techniques like molecular docking can simulate the binding of this compound and its analogs to a receptor's active site, helping to predict their binding affinity and orientation. nih.govnih.gov
Ligand-based drug design is used when the structure of the target is unknown. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structures of a series of compounds with their biological activities. silicos-it.be These models can then be used to predict the activity of new, unsynthesized analogs.
Synthetic Approaches: The synthesis of analogs is a cornerstone of SAR studies. By systematically modifying the structure of this compound, chemists can probe the importance of different structural features.
Total Synthesis: The complete chemical synthesis of phelligridins, such as Phelligridin C and D, has been achieved. rsc.orgrsc.orgoup.com These synthetic routes, often employing key reactions like Suzuki-Miyaura coupling and aldol-type condensation, are designed to be adaptable, allowing for the creation of various analogs by changing the starting materials. rsc.orgrsc.org
Combinatorial Chemistry and C-H Activation: Modern synthetic strategies, including combinatorial chemistry and transition-metal-catalyzed C-H bond activation, offer powerful ways to generate libraries of analogs efficiently. kubinyi.deresearchgate.netacs.org C-H activation, for instance, allows for the direct functionalization of the carbon-hydrogen bonds that form the backbone of the molecule, providing a streamlined path to structural diversification. researchgate.net
Through the iterative process of computational modeling, synthesis of new analogs, and biological testing, a comprehensive understanding of the SAR of this compound can be developed, paving the way for the design of novel therapeutic agents. researchgate.net
Advanced Research Methodologies in Phelligridin H Investigation
Advanced Spectroscopic Techniques for Structural Analysis
The precise structural elucidation of Phelligridin H was accomplished through a combination of advanced spectroscopic methods. nih.govfigshare.com this compound, isolated from the fungus Phellinus igniarius, possesses an unprecedented carbon skeleton which required comprehensive analysis for its confirmation. nih.govfigshare.com
Key spectroscopic techniques employed in the characterization of such complex natural products include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are fundamental for mapping the carbon-hydrogen framework and establishing connectivity between atoms. archivesofmedicalscience.comd-nb.info These methods were crucial in defining the novel structure of this compound. nih.govfigshare.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), provides the exact molecular formula of the compound. d-nb.inforesearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) are used to analyze fragmentation patterns, offering further structural clues. d-nb.inforesearchgate.netsciopen.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of phelligridins. scribd.comresearchgate.net
Together, these techniques provide the detailed atomic and molecular information necessary to construct a complete and accurate three-dimensional model of complex molecules like this compound. researchgate.net
High-Throughput Screening for Biological Activity
High-Throughput Screening (HTS) is a critical methodology in drug discovery that allows for the rapid testing of thousands of chemical compounds against specific biological targets. scribd.comresearchgate.net This automated approach, utilizing robotics and sensitive detectors, enables the efficient identification of "hits"—compounds that modulate the activity of a target such as an enzyme or a receptor. scribd.comcifor-icraf.org
Initial investigations into the bioactivity of this compound revealed its ability to inhibit protein tyrosine phosphatase 1B (PTP1B) and to prevent rat liver microsomal lipid peroxidation. nih.govfigshare.com The discovery of these activities implies the use of screening assays to test the compound against various biological targets. For instance, the antioxidant potential was evaluated through its free radical scavenging activity. researchgate.netresearchgate.net The identification of PTP1B inhibition suggests screening against a panel of enzymes to find specific interactions. nih.gov HTS serves as the primary tool to broadly and quickly assess the therapeutic potential of natural products like this compound, guiding further, more focused research. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful in silico tools that predict and simulate the behavior of molecules, saving significant time and resources in drug discovery. figshare.comresearchgate.net These methods are used to understand molecule-protein interactions, predict binding affinities, and discover new, structurally related compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. isnff-jfb.com This method calculates a "docking score," an estimation of the binding affinity. A recent virtual screening study evaluated 1,830 fungal secondary metabolites, including this compound, for their potential to inhibit the T315I-BCR::ABL1 mutant protein, a key target in chronic myeloid leukemia. isnff-jfb.com In this study, this compound demonstrated a notable docking score, indicating a strong potential interaction with the target protein. researchgate.netisnff-jfb.com
Table 1: Molecular Docking Score of this compound Against T315I-BCR::ABL1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Docking Score (kcal/mol) |
| This compound | C₃₃H₁₈O₁₃ | 622.49 | -10.1 |
| Ponatinib (Reference) | C₂₉H₂₇F₃N₆O | 532.56 | -9.9 |
| Data sourced from a virtual screening study of fungal metabolites. isnff-jfb.com |
Following docking, molecular dynamics (MD) simulations are performed to validate the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov MD simulations treat the molecules as flexible entities and simulate their dynamic behavior, providing deeper insights into the stability and nature of the interaction at an atomic level. isnff-jfb.comresearchgate.net Although this compound was not among the top compounds selected for full MD simulation in the aforementioned study, the initial docking results highlight it as a compound of interest for this target. isnff-jfb.com
Virtual screening is a computational method used to search large libraries of small molecules to identify those most likely to bind to a drug target. nih.govresearchgate.net This approach was effectively used in the study that screened the MeFSAT database of fungal metabolites against the T315I-BCR::ABL1 protein. isnff-jfb.com By identifying this compound as a potential inhibitor from a large chemical space, this study exemplifies how virtual screening can pinpoint promising compounds. isnff-jfb.com This methodology is invaluable for analog discovery; computational libraries can be screened for compounds structurally similar to this compound but with potentially improved properties, guiding synthetic efforts toward more potent and specific inhibitors. researchgate.netmycosphere.org
Molecular Docking and Dynamics Simulations
Omics Technologies in Biosynthesis and Mechanism Studies (e.g., Proteomics, Metabolomics)
"Omics" technologies provide a global view of the molecules that constitute a biological system. frontiersin.org Proteomics (the study of proteins) and metabolomics (the study of metabolites) are particularly useful for investigating the biosynthesis of natural products like this compound and understanding their mechanisms of action. researchgate.net
This compound is a hispidin (B607954) polyphenol produced by fungi such as Phellinus igniarius and Sanghuangporus vaninii. nih.gov Research shows that the biosynthesis of these compounds can be influenced by culture conditions. nih.gov For example, co-culturing Inonotus obliquus with Phellinus punctatus was found to increase the production of several metabolites, including this compound. researchgate.netnih.gov Furthermore, NMR-based metabolomics has been used to study how environmental factors like light affect the production of antioxidant phenolics in Inonotus obliquus.
Integrated proteomic and metabolomic analyses of fungi can reveal the enzymatic pathways responsible for producing secondary metabolites. By identifying the key enzymes (proteins) and intermediate compounds (metabolites) in the biosynthetic pathway, researchers can devise strategies, such as the use of elicitors or genetic engineering, to enhance the production of this compound in submerged fungal cultures.
Cell Culture Models for In Vitro Biological Evaluation
In vitro cell culture models are indispensable tools for evaluating the biological effects of compounds on living cells in a controlled laboratory setting. Various human cell lines, particularly cancer cell lines, are used to assess the cytotoxic (cell-killing) and other biological activities of phelligridins.
While specific cytotoxicity data for this compound is not widely published, its antioxidant and NF-κB inhibitory activities have been reported, which are typically assessed using cell-based assays. nih.gov Closely related compounds have demonstrated significant cytotoxic effects. For instance, Phelligridin C and Phelligridin D showed potent antiproliferative activity against the A549 (human lung cancer) and Bel7402 (human liver cancer) cell lines. researchgate.net Phelligridin J was found to be cytotoxic against A2708, A549, Bel-7402, and HCT-8 cell lines. researchgate.netcifor-icraf.org Another related compound, Phelligridin D, was studied for its effects on human periodontal ligament stem cells (HPDLCs). These studies establish a clear precedent for using cell culture models to investigate the anticancer potential of the phelligridin class of compounds.
Table 2: Examples of In Vitro Biological Activities of Phelligridin Compounds
| Compound | Biological Activity | Cell Line / Model | Reference |
| This compound | PTP1B Inhibition, Antioxidant | Enzyme assay, Rat liver microsomes | nih.govfigshare.comresearchgate.net |
| This compound | NF-κB Inhibition | Cell-based assay implied | nih.gov |
| Phelligridin C | Cytotoxicity | A549 (lung), Bel7402 (liver) | researchgate.net |
| Phelligridin D | Cytotoxicity | A549 (lung), Bel7402 (liver) | researchgate.net |
| Phelligridin D | Functional improvement | Human Periodontal Ligament Stem Cells (HPDLCs) | |
| Phelligridin G | Antioxidant, Cytotoxicity | Rat liver microsomes, Cancer cell lines | researchgate.netresearchgate.net |
| Phelligridin J | Cytotoxicity | A2708, A549, Bel-7402, HCT-8 | researchgate.netcifor-icraf.org |
These in vitro models provide crucial preliminary data on a compound's efficacy and mechanism of action before more complex in vivo studies are undertaken.
Relevant Pre-clinical In Vivo Animal Models
Pre-clinical in vivo animal models are crucial for evaluating the therapeutic potential and understanding the pharmacological actions of novel compounds like this compound. However, a comprehensive review of the currently available scientific literature reveals a significant scarcity of studies that have specifically investigated the effects of isolated this compound in animal models.
Research has predominantly centered on the bioactivities of crude extracts from fungi of the Phellinus genus or on related phelligridin compounds, such as Phelligridin D and G. For instance, a study on a polyphenol extract from Phellinus igniarius, which identified Phelligridin C and D among its constituents, demonstrated neuroprotective effects in a mouse stroke model. plos.org The extract was found to reduce the volume of infarction in mice with experimentally induced stroke. plos.org Another study highlighted the antioxidative and cytotoxic effects of Phelligridins H, I, and J in vitro, but did not proceed with in vivo animal testing for the individual compounds. cifor-icraf.org
While the broader class of compounds to which this compound belongs has shown promise in various in vitro assays, suggesting potential anti-inflammatory and anti-tumor activities, dedicated in vivo studies on this compound are necessary to validate these preliminary findings. The absence of such specific data precludes a detailed discussion on relevant animal models, research findings, and the creation of data tables pertaining to the in vivo investigation of this compound at this time. Future research should aim to bridge this knowledge gap by employing established animal models of inflammation, cancer, and neurodegenerative diseases to elucidate the in vivo efficacy and mechanisms of action of purified this compound.
Future Perspectives and Research Directions
Elucidation of Undiscovered Biosynthetic Pathways
While the general biosynthetic origin of phelligridins is linked to the styrylpyrone hispidin (B607954), the precise enzymatic steps leading to the complex fused-ring structure of Phelligridin H remain largely uncharacterized. nih.gov It is widely postulated that hispidin, a polyphenol found in fungi like Phellinus igniarius, serves as a crucial intermediate for the formation of various phelligridins. nih.gov The biosynthesis of hispidin itself is thought to involve the cinnamate (B1238496) pathway and the condensation of precursors like caffeic acid and malonyl-CoA, catalyzed by a polyketide synthase (PKS). nih.govpnas.orgpnas.org
However, the specific enzymes and mechanisms that govern the dimerization and cyclization of hispidin or its derivatives to form the unique pyrano[4,3-c] rsc.orgbenzopyran-1,6-dione core of compounds like this compound are not fully understood. nih.gov Research suggests that peroxidases and other oxygenases play a critical role in this process through the oxidative coupling of phenolic precursors. nih.govjmb.or.kr Future research should focus on:
Identifying and Characterizing Key Enzymes: Utilizing genome mining and proteomic techniques to identify the specific polyketide synthases, oxygenases, peroxidases, and cyclases involved in the transformation of hispidin into this compound. Studies using iTRAQ proteomics have already begun to identify proteins related to hispidin biosynthesis in P. igniarius. nih.govnih.govresearchgate.net
Pathway Reconstruction: Once identified, these enzymes can be expressed in heterologous hosts to reconstruct the biosynthetic pathway in vitro and in vivo, confirming their function and the sequence of reactions. This will allow for the controlled production of hispidin and its derivatives through genetic engineering. nih.gov
Understanding Regulatory Networks: Investigating the genetic and environmental factors that regulate the expression of the this compound biosynthetic gene cluster. This knowledge is essential for developing strategies to enhance the yield of the compound in its native fungal producer or in engineered systems.
Development of Novel and Efficient Synthetic Methodologies
The total synthesis of several phelligridins, including A, C, and D, has been successfully achieved, providing a blueprint for accessing these complex molecules in the laboratory. rsc.orgrsc.org These established routes often employ key reactions such as the Suzuki–Miyaura coupling to form a crucial C-C bond, followed by an aldol-type condensation to construct the pyrone ring system. rsc.orgrsc.org While successful, these syntheses can be lengthy and face challenges such as low solubility of intermediates and the need for harsh reaction conditions for certain steps, like demethylation. rsc.org
More recent advancements include a bioinspired, one-step construction of the phelligridin core using a Ruthenium(II)-catalyzed C–H activation/[4 + 2] annulation, which significantly streamlines the process for Phelligridin A. acs.orgacs.org Future research in synthetic methodology should aim to:
Improve Scalability and Efficiency: Developing more concise and scalable synthetic pathways to produce this compound in quantities sufficient for extensive biological evaluation and preclinical studies. rsc.org
Enhance Modularity: Creating flexible synthetic strategies that allow for the easy generation of a wide array of this compound analogs by changing the coupling partners, which is crucial for structure-activity relationship (SAR) studies. rsc.orgacs.org
Explore Greener Synthetic Routes: Investigating the use of more environmentally benign catalysts and reaction conditions to reduce the environmental impact of the synthesis.
Enzymatic and Biomimetic Synthesis: Leveraging the enzymes discovered through biosynthetic pathway elucidation to develop biocatalytic or biomimetic synthetic routes that could offer high stereoselectivity and efficiency. jmb.or.kr
Discovery of Additional Biological Activities and Therapeutic Targets
This compound and its congeners, such as phelligridins F and G, have demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects against various cancer cell lines. rsc.orgontosight.aiontosight.ai For instance, Phelligridin C and D show potent cytotoxicity against A549 lung cancer cells. rsc.org However, the full spectrum of their biological functions and the specific molecular targets through which they exert these effects are yet to be fully explored.
A significant recent finding was the identification of phelligridin-based compounds as novel inhibitors of human CD73, an emerging immune checkpoint target in oncology. acs.org This discovery highlights the potential for phelligridins to function as immunomodulatory agents. Future research should be directed towards:
Broad-Spectrum Bioactivity Screening: Systematically screening this compound against a wide array of biological targets, including enzymes, receptors, and signaling pathways implicated in various diseases like cancer, neurodegenerative disorders, and viral infections. rsc.org
Target Identification and Validation: For any observed bioactivity, identifying the direct molecular target(s) using techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA).
Mechanism of Action Studies: Elucidating the detailed mechanism by which this compound modulates its targets and downstream cellular pathways. For example, understanding how phelligridin-based inhibitors bind to CD73 can provide insights for designing next-generation immuno-oncology drugs. acs.org
Design and Synthesis of Advanced this compound Derivatives
The chemical scaffold of this compound offers a rich platform for medicinal chemistry and the development of advanced derivatives with improved properties. Structure-activity relationship (SAR) studies on related compounds have already provided crucial insights; for example, the entire tricyclic skeleton of Phelligridin C, including both the left and right segments, appears to be essential for its cytotoxicity. rsc.orgoup.com The synthesis of open-chain analogs of Phelligridin J has also been explored to probe cytotoxic activity. researchgate.netresearchgate.net
Future efforts in this area should focus on:
Rational Drug Design: Using the known SAR and co-crystal structures (where available) to rationally design novel this compound derivatives. This could involve modifying peripheral functional groups to enhance target affinity, improve pharmacokinetic properties, or reduce off-target toxicity.
Diversity-Oriented Synthesis: Employing modular synthetic routes to generate a library of this compound analogs with diverse structural modifications. rsc.org This would accelerate the exploration of the chemical space around the phelligridin core.
Bioinspired Analogs: Creating novel analogs inspired by the proposed biosynthetic pathways, potentially leading to the discovery of compounds with unique biological activities. acs.orgacs.orgresearchgate.net The goal is to develop derivatives that are not only more potent but also more selective for their intended therapeutic targets.
Application of Artificial Intelligence and Machine Learning in Phelligridin Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product discovery and drug development. nih.govijrpas.comnih.gov These computational tools can be powerfully applied to this compound research to accelerate progress and uncover new opportunities. Key applications include:
Predicting Bioactivity: Training ML models on genomic and chemical data to predict the biological activities of this compound and its virtual derivatives, thereby prioritizing which compounds to synthesize and test. asm.orgnih.govasm.org This can significantly reduce the time and cost associated with traditional screening. nih.gov
Elucidating Biosynthetic Pathways: Using AI to analyze genomic data from Phellinus species to identify and annotate putative biosynthetic gene clusters (BGCs) responsible for phelligridin production. nih.govhelmholtz-hips.de AI can help link genes to chemical structures, a key challenge in natural product research. nih.gov
De Novo Design: Employing generative AI models to design novel molecular structures inspired by the this compound scaffold but with optimized drug-like properties. rsc.org
Virtual Screening: Using in silico docking and molecular dynamics simulations to screen large libraries of this compound derivatives against known therapeutic targets, identifying the most promising candidates for synthesis. nih.govoup.com
While the application of these tools to fungal metabolites is currently limited by the size of available training datasets, the growing body of genomic and metabolomic information will undoubtedly enhance the predictive accuracy of these models. nih.govasm.org
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of this compound, from its biosynthesis to its biological function, can be achieved by integrating data from multiple "omics" platforms. nih.govinra.fr This systems biology approach moves beyond studying single components to analyzing the entire biological system. Future research should focus on:
Genomics: Sequencing the genomes of various Phellinus and Inonotus species to identify the full genetic blueprint for secondary metabolite production, including the biosynthetic gene clusters for different phelligridins. nih.gov
Transcriptomics: Analyzing the gene expression profiles under different conditions to understand how the this compound biosynthetic pathway is regulated.
Proteomics: Using techniques like iTRAQ to identify and quantify the proteins (enzymes) directly involved in the synthesis of hispidin and its conversion to this compound, providing a direct link between genes and function. nih.govresearchgate.netresearchgate.net
Metabolomics: Profiling the full spectrum of secondary metabolites produced by the fungus to identify new phelligridin derivatives and understand how the metabolic network shifts in response to genetic or environmental changes. nih.govrsc.orgscispace.com
By integrating these multi-omics datasets, researchers can build comprehensive models of the biological systems that produce this compound. inra.frscribd.com This integrated knowledge will be invaluable for metabolic engineering efforts to overproduce the compound, for discovering novel derivatives, and for fully elucidating its role in nature and its potential in medicine.
Q & A
Q. What are the primary methodologies for isolating and purifying Phelligridin H from fungal sources?
Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography) to separate bioactive compounds. Researchers should validate purity using spectroscopic methods (NMR, MS) and compare results with existing databases. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .
Q. How can researchers verify the antioxidant mechanisms of this compound in vitro?
Standard assays include DPPH radical scavenging, FRAP, and ORAC tests. To distinguish between direct free-radical quenching and pathway modulation (e.g., NF-κB inhibition), combine biochemical assays with gene expression analysis (qRT-PCR) or Western blotting. Control experiments should account for solvent interference and cell viability .
Q. What experimental models are suitable for preliminary cytotoxicity screening of this compound?
Use established cancer cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays. Include normal cell lines (e.g., HEK293) to assess selectivity. Dose-response curves and IC50 calculations must adhere to OECD guidelines for reliability. Triplicate runs and blinded data analysis reduce bias .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported cytotoxic effects of this compound across studies?
Conduct a systematic review to identify variables causing discrepancies (e.g., cell culture conditions, compound stability). Replicate experiments under standardized protocols, including positive controls (e.g., doxorubicin) and rigorous statistical validation (ANOVA with post-hoc tests). Address batch-to-batch variability by sourcing this compound from multiple suppliers or synthesizing it in-house .
Q. What strategies optimize the bioavailability of this compound in preclinical models?
Employ nanoformulations (liposomes, polymeric nanoparticles) or prodrug approaches to enhance solubility and absorption. Pharmacokinetic studies (LC-MS/MS) should measure plasma half-life and tissue distribution. Compare oral, intravenous, and intraperitoneal administration routes to identify optimal delivery systems .
Q. How can multi-omics approaches elucidate the anti-inflammatory pathways modulated by this compound?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks. Use pathway enrichment tools (DAVID, KEGG) to identify key nodes (e.g., COX-2, TNF-α). Validate findings with CRISPR/Cas9 knockout models or siRNA silencing .
Q. What criteria should guide the selection of in vivo models for studying this compound’s effects on periodontal disease?
Prioritize models mimicking human pathophysiology, such as ligature-induced periodontitis in rodents. Assess outcomes via micro-CT (bone loss), histopathology (inflammatory infiltration), and cytokine profiling (ELISA). Include sham-operated controls and blind scoring to minimize observer bias .
Methodological and Analytical Considerations
Q. How do researchers ensure data integrity when analyzing this compound’s dose-dependent effects?
Implement pre-registered protocols (Open Science Framework) to avoid selective reporting. Use software like GraphPad Prism for automated curve fitting and outlier detection. Share raw data in repositories (Figshare, Zenodo) for independent verification .
Q. What statistical frameworks are appropriate for comparing this compound’s efficacy with existing therapeutics?
Apply non-inferiority trials with predefined margins for clinical relevance. Bayesian methods can incorporate prior evidence (e.g., meta-analyses) to strengthen inference. Report effect sizes (Cohen’s d) and confidence intervals to contextualize findings .
Q. How can researchers address the challenge of this compound’s instability in aqueous solutions during long-term assays?
Stabilize the compound using cryoprotectants (e.g., trehalose) or lyophilization. Monitor degradation via UV-Vis spectroscopy at regular intervals. Include stability data in supplementary materials to inform replication efforts .
Ethical and Reproducibility Standards
Q. What documentation is essential for replicating this compound-related experiments?
Provide detailed SOPs for extraction, characterization, and bioassays. Specify equipment models, software versions, and reagent lot numbers. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Q. How should researchers handle conflicting results between in vitro and in vivo studies of this compound?
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies. Investigate factors like metabolite activity or tissue penetration. Transparently report negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
